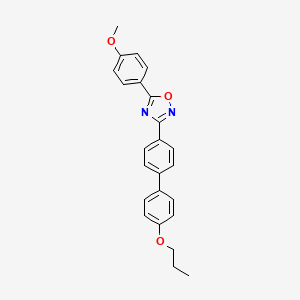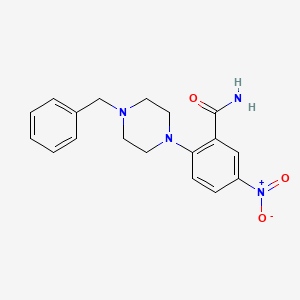![molecular formula C15H16N2O2S B4967129 N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide, also known as Acetaminophen, is a widely used analgesic and antipyretic medication. It was first synthesized in 1877 by Harmon Northrop Morse, and since then, it has been extensively researched and utilized in the medical field.
作用机制
The exact mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden reduces pain and fever.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver by glucuronidation and sulfation, and the resulting metabolites are excreted in the urine. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a relatively short half-life of approximately 2-3 hours in adults. It is generally well-tolerated, but high doses or prolonged use can lead to liver damage.
实验室实验的优点和局限性
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to administer. Additionally, it has a well-established safety profile and is widely used in clinical practice. However, there are also limitations to its use in laboratory experiments. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a narrow therapeutic window, and high doses can lead to toxicity. Additionally, it has a short half-life, which can make it challenging to maintain consistent plasma concentrations over extended periods.
未来方向
There are several future directions for research on N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden. One area of interest is the development of new formulations that can improve its efficacy and safety profile. Additionally, there is ongoing research into the mechanisms of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden and its potential use in the treatment of various medical conditions. Other future directions include investigating the potential use of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden in combination with other drugs and exploring its effects on different populations, such as children and the elderly.
Conclusion:
In conclusion, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is a widely used analgesic and antipyretic medication that has been extensively studied for its therapeutic properties. It has a well-established safety profile and is widely used in clinical practice. The synthesis method of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is straightforward, and it has several advantages for use in laboratory experiments. However, there are also limitations to its use, and ongoing research is needed to explore its potential use in the treatment of various medical conditions.
合成方法
The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as phosphoric acid. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used and optimized over the years to produce high yields of pure N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden.
科学研究应用
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat pain and fever in both adults and children. Additionally, it has been investigated for its potential use in the treatment of various medical conditions such as osteoarthritis, rheumatoid arthritis, and migraine headaches. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has also been studied for its potential use in combination with other drugs to enhance their therapeutic effects.
属性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-12(5-6-14(10)16-11(2)18)17-15(19)9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPNAJLWDUHWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-3-methylphenyl]-2-(thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)

![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)